Dantrolene(1-) -

Dantrolene(1-)

Catalog Number: EVT-1540450
CAS Number:
Molecular Formula: C14H9N4O5-
Molecular Weight: 313.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dantrolene(1-) is the organic anion resulting from the removal of a proton from the hydrogen-bearing nitrogen atom of dantrolene. It is a conjugate base of a dantrolene.
Overview

Dantrolene is a muscle relaxant primarily used to treat conditions such as malignant hyperthermia and chronic spasticity. It acts by inhibiting calcium release from the sarcoplasmic reticulum of skeletal muscle cells, thereby reducing muscle contraction. This compound is classified as a ryanodine receptor antagonist, which makes it unique among muscle relaxants.

Source

Dantrolene was first synthesized in the 1970s and has been widely studied for its pharmacological properties. Its chemical structure allows it to interact specifically with the ryanodine receptors, which are crucial for muscle contraction. The compound is often administered in its sodium salt form, known as dantrolene sodium, which enhances its solubility and bioavailability in clinical settings.

Classification

Dantrolene falls under the category of muscle relaxants and is specifically classified as a ryanodine receptor antagonist. It is used in various medical applications, particularly in emergency situations related to malignant hyperthermia triggered by certain anesthetics.

Synthesis Analysis

Methods

Dantrolene can be synthesized through several methods, with one common approach involving the reaction of 4-nitrophenyldiazonium chloride with furfurol to produce 5-(4-nitrophenyl)-2-furancarboxaldehyde. This intermediate can then undergo further reactions to yield dantrolene .

Another method involves combining dantrolene sodium with methanol and sodium methoxide under controlled temperatures to produce high-purity dantrolene sodium crystals .

Technical Details

  • Starting Materials: 4-nitroaniline, furfurol.
  • Reagents: Sodium methoxide, methanol.
  • Conditions: Typically conducted at room temperature or slightly elevated temperatures, followed by cooling and vacuum drying to obtain crystalline forms.
Molecular Structure Analysis

Structure

The molecular formula of dantrolene is C14_{14}H10_{10}N2_{2}O5_{5}S, and its structure features a hydantoin moiety connected to a phenyl group with a nitro substituent. The compound's structure is crucial for its interaction with ryanodine receptors.

Data

  • Molecular Weight: 270.3 g/mol.
  • Chemical Structure: The specific arrangement of atoms includes a central hydantoin ring that contributes to its pharmacological activity.
Chemical Reactions Analysis

Reactions

Dantrolene undergoes various chemical reactions that can modify its structure and activity. For instance, it can be transformed into dantrolene-like compounds through hydrazone synthesis, which explores structure-activity relationships for potential neuroprotective effects .

Technical Details

  • Hydrazone Formation: Involves condensation reactions between dantrolene derivatives and hydrazines or aldehydes.
  • Yield: Typical yields range from moderate (20-50%) to good (70%) depending on reaction conditions.
Mechanism of Action

Process

Dantrolene exerts its effects by binding to the ryanodine receptors on the sarcoplasmic reticulum of skeletal muscle cells. This binding inhibits calcium ion release, leading to decreased muscle contraction and relaxation.

Data

  • Inhibition Mechanism: Dantrolene alters the conformation of ryanodine receptors, preventing calcium-induced calcium release.
  • Clinical Impact: This mechanism is particularly effective in conditions like malignant hyperthermia, where uncontrolled calcium release leads to severe muscle contractions and metabolic disturbances.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dantrolene sodium typically appears as an orange to dark orange crystalline solid.
  • Solubility: It is soluble in water due to its sodium salt form, enhancing its usability in medical formulations.

Chemical Properties

  • Stability: Dantrolene is stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Thermal Behavior: Thermogravimetric analysis indicates stability within specific temperature ranges, relevant for storage and formulation .
Applications

Scientific Uses

Dantrolene's primary application is in the management of malignant hyperthermia during surgical procedures. Additionally, it has been investigated for potential uses in treating neurodegenerative diseases due to its ability to inhibit certain enzymes like monoamine oxidases . Recent studies have explored its analogs for enhanced therapeutic profiles against Alzheimer's disease by targeting multiple pathways involved in neuroprotection .

Introduction to Dantrolene

Historical Development and Discovery of Dantrolene

The genesis of dantrolene traces to 1967, when Snyder and colleagues synthesized a series of hydantoin derivatives, identifying their potential as muscle relaxants through unknown mechanisms [2] [4]. Initial pharmacological characterization demonstrated dose-dependent reductions in skeletal muscle tone across species without significant respiratory depression. The pivotal breakthrough emerged through the work of pharmacologist Keith Ellis, Ph.D., who systematically investigated dantrolene's mechanism using physiological models. Ellis identified its site of action at the intracellular calcium-release machinery of skeletal muscle, fundamentally distinguishing it from neuromuscular junction blockers [2].

A serendipitous discovery in 1975 cemented dantrolene's clinical significance. After reading about muscle rigidity in porcine stress syndrome (a model of malignant hyperthermia), Ellis contacted anesthesiologist Gaisford Harrison and supplied dantrolene for testing. Harrison demonstrated remarkable efficacy in halting experimentally induced malignant hyperthermia in susceptible pigs, achieving an 87.5% survival rate [2] [4] [8]. This translated to human use, with FDA approval following in 1979. Prior to dantrolene, malignant hyperthermia mortality exceeded 70%; contemporary rates are below 5% with dantrolene availability [4] [9].

Table 1: Key Historical Milestones in Dantrolene Development

YearMilestoneKey Contributors
1967Initial synthesis as hydantoin derivative muscle relaxantSnyder et al.
1973Elucidation of skeletal muscle excitation-contraction coupling inhibitionEllis et al.
1975Demonstration of efficacy in porcine malignant hyperthermia modelHarrison, Ellis
1979FDA approval for malignant hyperthermia treatment-
2014Introduction of high-concentration nanocrystalline suspension (Ryanodex®)Eagle Pharmaceuticals
2024EU approval of cyclodextrin-based formulation (Agilus®)Norgine B.V.

Chemical Structure and Physicochemical Properties

Dantrolene's molecular formula is C₁₄H₁₀N₄O₅, with a molecular weight of 314.25 g/mol for the free acid form [1] [7]. Its structure integrates a hydantoin ring (imidazolidine-2,4-dione) linked via a methylideneamino bridge to a 5-(4-nitrophenyl)furan moiety. This configuration creates an extended conjugated system contributing to its crystalline nature and distinctive orange-yellow color [4] [8]. The sodium salt (dantrolene sodium, C₁₄H₉N₄NaO₅, MW 336.23 Da) is the therapeutically utilized form, typically as a hemihydrate or hemiheptahydrate [6] [8].

A defining physicochemical challenge is dantrolene's extremely poor aqueous solubility (≤0.01 mg/mL at physiological pH), posing significant formulation hurdles for intravenous emergency use [4] [8]. This hydrophobicity stems from its aromatic nitrophenyl group and planar structure favoring crystal lattice stability. Traditional formulations (e.g., Dantrium®, Revonto®) required alkalinization (pH ~9.5-10.3) and inclusion of 3g mannitol per 20mg vial as a solubilizing agent and osmotic diuretic, reconstituted in 60mL sterile water [8] [9]. Newer formulations address this limitation:

  • Ryanodex®: A nanocrystalline suspension (250mg/vial) using endogenous surfactants, reconstituted in 5mL water (50mg/mL concentration), significantly reducing preparation time [8].
  • Agilus®: Utilizes hydroxypropyl-beta-cyclodextrin (HP-β-CD) and Macrogol 3350 to enhance solubility, approved in the EU in 2024 [4].
  • Structural Analogs: Azumolene replaces the para-nitro group with a para-bromo substituent, increasing water solubility 30-fold while maintaining potency [8].

Table 2: Physicochemical Properties of Dantrolene Sodium

PropertyValue/DescriptionSignificance
Molecular FormulaC₁₄H₉N₄NaO₅Sodium salt form for clinical use
Molecular Weight336.23 Da-
AppearanceOrange-yellow crystalline hygroscopic powderVisual identification; stability concerns
pKa~7.5 (hydantoin nitrogen)Requires alkaline pH (≥9.5) for solubilization in early formulations
Aqueous Solubility (25°C)<0.01 mg/mL (free acid)Necessitates complex formulations for IV delivery
Partition CoefficientLogP ~1.69Moderate lipophilicity; impacts tissue distribution
StabilityDegrades under acidic conditions; sensitive to lightStorage considerations (lyophilized form)

Classification Within Pharmacological Agents: Ryanodine Receptor Antagonists

Dantrolene represents the prototypical and clinically most significant ryanodine receptor (RyR) antagonist. Its primary mechanism involves allosteric inhibition of calcium release through RyR channels embedded in the sarcoplasmic reticulum (SR) membrane of skeletal muscle [3] [6] [8]. Unlike voltage-gated calcium channel blockers or neuromuscular junction antagonists, dantrolene acts intracellularly to decouple electrical excitation from mechanical contraction without affecting neuronal signaling or membrane potentials [9].

Receptor Selectivity and Mechanism:Dantrolene exhibits marked isoform selectivity, preferentially inhibiting RyR1 (skeletal muscle) and RyR3 (expressed in brain, diaphragm, and some smooth muscle) over RyR2 (cardiac muscle) [3] [6] [8]. This specificity underpins its utility in skeletal muscle hypermetabolic conditions without direct cardiodepressant effects. The precise binding site remains debated; however, dantrolene stabilizes the closed state of RyR1, reducing its sensitivity to activating stimuli (e.g., ATP, Ca²⁺, caffeine) [3] [8]. Importantly, dantrolene binding requires Mg²⁺ and ATP, suggesting its action may involve modulation of RyR1 gating rather than simple pore occlusion [7]. Crucially, it does not compete with ryanodine binding and remains effective in RyR mutants linked to malignant hyperthermia susceptibility [3].

Table 3: Pharmacological Classification of Dantrolene as a Ryanodine Receptor Modulator

CharacteristicDantroleneRyanodine
Receptor TargetPredominantly RyR1 and RyR3All RyR isoforms (RyR1, RyR2, RyR3)
Functional EffectAntagonist (inhibits Ca²⁺ release)Biphasic: Low dose→stabilizes open state; High dose→block
Binding SiteAllosteric; Mg²⁺/ATP-dependentDirect pore binding
Specificity for MH MutantsEffective against MH-linked RyR1 mutationsAltered binding in MH-susceptible muscle
Clinical UtilityTherapeutic: MH, spasticity, NMSExperimental probe only

Therapeutic Classification Context:Within skeletal muscle relaxants, dantrolene is classified as a direct-acting agent due to its intracellular site of action, contrasting with:

  • Centrally acting spasmolytics (e.g., baclofen, benzodiazepines): Enhance GABAergic inhibition in the CNS.
  • Peripheral neuromuscular blockers (e.g., vecuronium): Block nicotinic acetylcholine receptors.
  • Voltage-gated calcium channel blockers (e.g., diltiazem): Target L-type channels in smooth/skeletal muscle.

Dantrolene's unique RyR antagonism expands its therapeutic potential beyond malignant hyperthermia to conditions involving dysregulated intracellular calcium, including neuroleptic malignant syndrome, exertional heat stroke, and certain myopathies [8] [9]. Research continues into its potential neuroprotective effects in Alzheimer's disease and stroke, leveraging RyR3 modulation in neuronal calcium signaling [9].

Properties

Product Name

Dantrolene(1-)

IUPAC Name

3-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate

Molecular Formula

C14H9N4O5-

Molecular Weight

313.24 g/mol

InChI

InChI=1S/C14H10N4O5/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22/h1-7H,8H2,(H,16,19,20)/p-1

InChI Key

OZOMQRBLCMDCEG-UHFFFAOYSA-M

SMILES

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-]

Canonical SMILES

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.